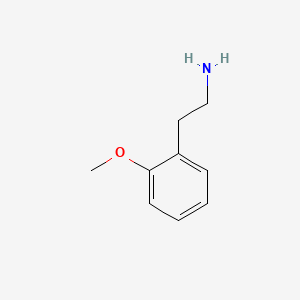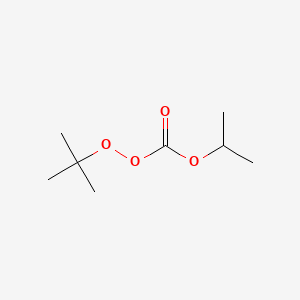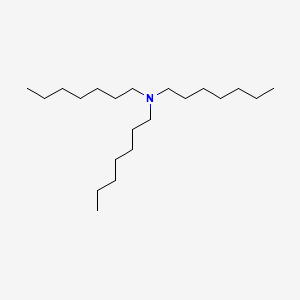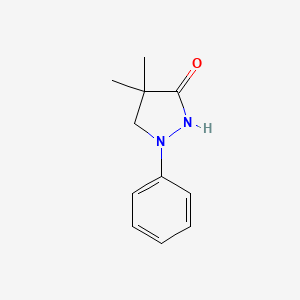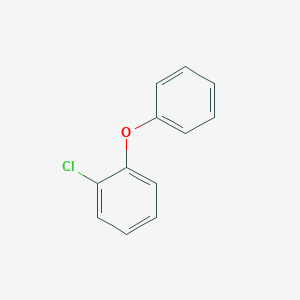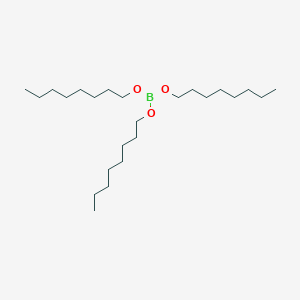
Trioctyl borate
Overview
Description
Trioctyl borate is a chemical compound with the formula B(OCH2CH2CH2CH3)3 . It is an ester of boric acid and octanol . It is a weak Lewis acid . It is used in various applications, including as a fuel additive .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom surrounded by three octyl groups . The linear formula is C24H51BO3 . The structure contains a total of 78 bonds, including 27 non-H bonds and 24 rotatable bonds .Scientific Research Applications
1. Polymerization Kinetics and Polymer Characterization
Trioctyl borate is used in the polymerization of ethylene, as explored in a study by Mehdiabadi, Soares, and Brinen (2017). They investigated the use of this compound in ethylene polymerization kinetics using a bis(n-propylcyclopentadienyl)hafnium dichloride catalyst system. This research contributes to our understanding of how this compound functions in polymerization processes, particularly its role in chain transfer reactions and catalyst deactivation (Mehdiabadi, Soares, & Brinen, 2017).
2. Optical Materials from Borates
Borates, including derivatives like this compound, are significant in the development of new optical materials. Mutailipu, Poeppelmeier, and Pan (2020) emphasize the importance of borates in creating structures with diverse and complex properties needed for technological advancements. Their review illustrates the vast potential of borates in nonlinear optical, birefringent, and self-frequency-doubling materials (Mutailipu, Poeppelmeier, & Pan, 2020).
3. Application in SERS-Based Assays
This compound is applicable in Surface-Enhanced Raman Scattering (SERS) based assays, as demonstrated by Kong et al. (2013). They used a triosmium carbonyl cluster-boronic acid conjugate, related to this compound, in a SERS-based assay for glucose detection. This highlights this compound's potential in sensitive and specific biochemical assays (Kong, Lam, Lau, Leong, & Olivo, 2013).
4. Borate Glasses for Industrial Applications
Borate glasses, which can be synthesized using this compound, are explored in research by Bengisu (2016). These glasses possess unique properties and are used in various scientific and industrial applications where silicate glasses are inadequate. This review highlights the special characteristics of borate glasses, including their affinity to water, and their suitability for specific applications (Bengisu, 2016).
5. Biomedical Applications
The biomedical applications of this compound are evident in the chemistry of rhenium and technetium complexes anchored by borates. Garcia, Paulo, and Santos (2009) reviewed the potential relevance of these complexes in biomedical applications, particularly in radiopharmaceutical research. This highlights the versatile role of borates in the field of medicine and health sciences (Garcia, Paulo, & Santos, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Trioctyl borate is an organic borate ester, which can be regarded as a derivative of hydrogen substituted by organic groups in n-boronic acid
Mode of Action
Borate esters, in general, are known to undergo hydrolysis, releasing alcohol and boric acid . This reaction could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Borate esters are known to play a role in the formation of borate-diol diester bridges, which are crucial for plant growth and development .
Result of Action
This compound is often used as a polymer additive, such as an oxidation stabilizer for polyvinyl chloride .
Action Environment
One study has investigated the impacts of using this compound as a fuel additive on the performance and emission values in a gasoline engine .
properties
IUPAC Name |
trioctyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRTYHFHGNZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062441 | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2467-12-1 | |
| Record name | Trioctyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trioctyl borate impact diesel engine performance?
A: Research suggests that adding this compound to diesel fuel, as part of a specialized additive blend named "octamix," can improve engine performance. A study [] found that blending this compound with ethanol, ammonia boron, and diesel fuel increased brake thermal efficiency (BTE) and reduced brake specific fuel consumption (BSFC). The optimal blend contained 1% octamix, leading to a 3.19% increase in BTE and an 18.18% reduction in BSFC compared to regular diesel. These findings suggest that this compound, in combination with other components, can enhance combustion efficiency.
Q2: Does this compound affect harmful emissions from diesel engines?
A: Yes, incorporating this compound into diesel fuel blends can contribute to a reduction in harmful emissions. Research [] indicated that using the "octamix" blend, which contains this compound, led to significant reductions in various emissions. Specifically, the study observed reductions in nitrogen oxide (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrocarbons (HC), and smoke emissions. These findings suggest that the presence of this compound, along with other components in the blend, may promote cleaner combustion, leading to a reduced environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



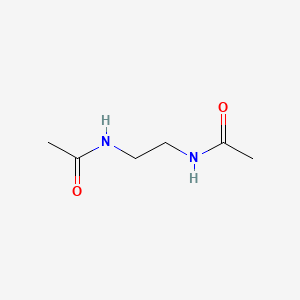
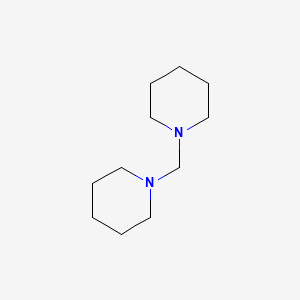

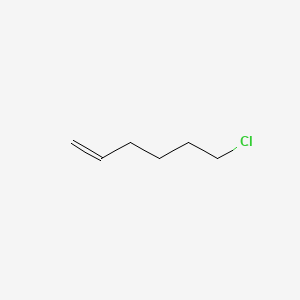
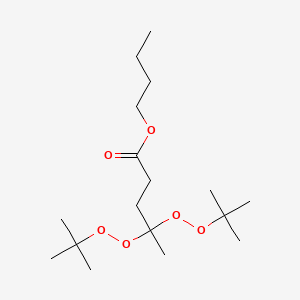
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
